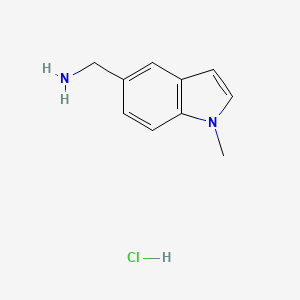

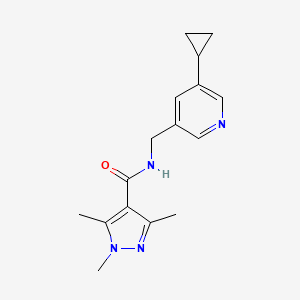

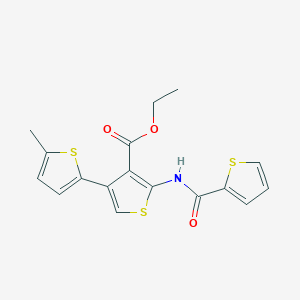

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are often explored for their potential pharmacological properties. Although the provided papers do not directly discuss the specific compound , they do provide insight into the chemistry of related pyrazole compounds, which can be useful in understanding the general behavior of such molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various starting materials and reagents. For instance, the paper titled "Electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides" discusses the cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides using polyphosphoric acid and other reagents to yield oxazolyl-pyrazoles . This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The paper "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives" provides information on the structural characterization of related compounds using techniques such as IR, MS, 1H-NMR, and 13C-NMR . These techniques would be relevant for analyzing the molecular structure of N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide as well.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can vary depending on the substituents attached to the pyrazole ring. The abstracts provided do not detail specific reactions for the compound , but they do mention reactions such as cyclization and the formation of pyrazolo[1,5-a]pyrimidine derivatives . These reactions are indicative of the potential chemical behavior of pyrazole derivatives, which could include electrophilic substitution, nucleophilic addition, and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not offer specific data on the physical and chemical properties of N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, they do describe the synthesis and characterization of related compounds . These properties are typically determined experimentally through various analytical techniques and can provide insight into the compound's potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Imaging Applications

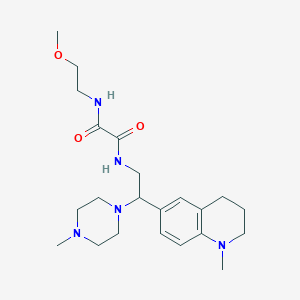

The compound N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, though not directly mentioned, shares structural similarities with synthesized compounds aimed at imaging applications. For instance, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a PET agent indicates the potential for related compounds to serve in neuroinflammation imaging, showcasing the broader utility of such chemical frameworks in medical diagnostics (Wang et al., 2018).

Antibacterial Activity

Pyrazolopyridine derivatives, including those structurally related to the compound of interest, have demonstrated moderate to good antibacterial activity against various bacteria strains, highlighting their potential in addressing antibiotic resistance and developing new antibacterial agents (Panda et al., 2011).

Heterocyclization Chemistry

Research into heterocyclization involving derivatives of 5-aminopyrazoles, akin to the core structure of the discussed compound, has explored various cyclization directions, leading to the synthesis of novel heterocyclic compounds. This work not only advances synthetic chemistry methodologies but also contributes to the discovery of new compounds with potential therapeutic applications (Rudenko et al., 2011).

Cytotoxicity and Anticancer Activity

Studies on pyrazole and pyrazolopyrimidine derivatives have found significant cytotoxic activity against cancer cell lines, suggesting that compounds with similar structural motifs, including N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, could be explored further for anticancer properties (Hassan et al., 2014).

Modification to Reduce Metabolism

The modification of imidazo[1,2-a]pyrimidine to reduce metabolism by aldehyde oxidase (AO) showcases the importance of chemical modifications in enhancing the pharmacokinetic profiles of therapeutic agents. This approach can be applied to related compounds to improve their stability and efficacy (Linton et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-10-15(11(2)20(3)19-10)16(21)18-8-12-6-14(9-17-7-12)13-4-5-13/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUIMIFVIUSYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=CN=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

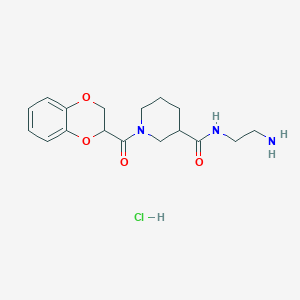

![5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000053.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide](/img/structure/B3000054.png)

![2-(tert-Butyl) 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B3000057.png)

![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B3000058.png)

![3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B3000061.png)

![3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone](/img/structure/B3000063.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)

![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)

![(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B3000068.png)